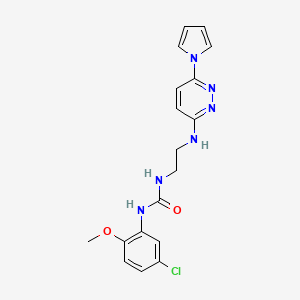

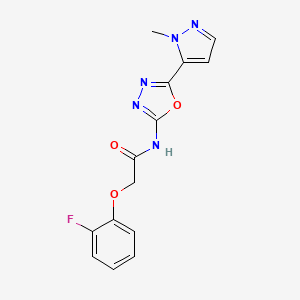

![molecular formula C6H4BrN3S B2541152 5-溴噻唑并[4,5-b]吡啶-2-胺 CAS No. 1206250-55-6](/img/structure/B2541152.png)

5-溴噻唑并[4,5-b]吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

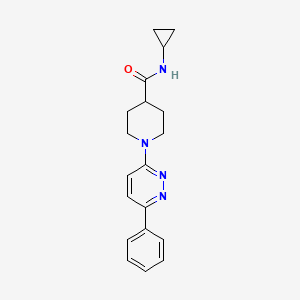

5-Bromothiazolo[4,5-b]pyridin-2-amine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives related to 5-Bromothiazolo[4,5-b]pyridin-2-amine involves the condensation of 5-Bromo-2,3-diaminopyridine with suitable aromatic aldehydes, followed by alkylation reactions. This systematic approach has been utilized to create novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which have been characterized using NMR spectroscopy and confirmed by X-ray crystallography .

Molecular Structure Analysis

The molecular structure and stability of these derivatives have been investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods. The Hirshfeld surface analysis has been employed to determine intermolecular contacts, which is crucial for understanding the crystal packing and potential interactions in the solid state .

Chemical Reactions Analysis

The chemical reactivity of the related compounds includes reactions with various reagents leading to the formation of new heterocyclic structures. For instance, the treatment of certain intermediates with N-bromosuccinimide has led to the formation of pyrazolo[3,4-b]pyridines . Additionally, cyclocondensation reactions have been used to annulate imidazole and pyrimidine rings onto pyrazolo[4,3-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been explored through various computational methods. The electronic properties, such as frontier orbitals and band gap energies, have been calculated to understand the electronic structure. Spectral analysis, including FT-IR and FT-Raman, has been compared with theoretical data to confirm the molecular geometry. The non-linear optical behavior has also been evaluated through the calculation of the first hyperpolarizability .

科学研究应用

- PI3Kα抑制: 最近的研究表明该化合物是PI3Kα(磷脂酰肌醇3-激酶α)的强效抑制剂,其IC50值为3.6 nM 。PI3Kα在细胞信号通路中起着至关重要的作用,是癌症治疗的目标。

药物化学与药物发现

合成化学与方法学开发

安全和危害

生化分析

Biochemical Properties

5-Bromothiazolo[4,5-b]pyridin-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified to interact with several key biomolecules, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of 5-Bromothiazolo[4,5-b]pyridin-2-amine to the active sites of these enzymes, leading to either inhibition or modulation of their activity .

Cellular Effects

The effects of 5-Bromothiazolo[4,5-b]pyridin-2-amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 5-Bromothiazolo[4,5-b]pyridin-2-amine can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 5-Bromothiazolo[4,5-b]pyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events. Additionally, 5-Bromothiazolo[4,5-b]pyridin-2-amine can influence gene expression by binding to DNA or interacting with transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromothiazolo[4,5-b]pyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromothiazolo[4,5-b]pyridin-2-amine remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained modulation of cellular processes, although the specific outcomes may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 5-Bromothiazolo[4,5-b]pyridin-2-amine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity or gene expression. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .

Metabolic Pathways

5-Bromothiazolo[4,5-b]pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into different metabolites. These metabolic processes can affect the compound’s bioavailability and activity. Additionally, 5-Bromothiazolo[4,5-b]pyridin-2-amine can influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 5-Bromothiazolo[4,5-b]pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can interact with DNA and transcriptional machinery, or it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .

Subcellular Localization

The subcellular localization of 5-Bromothiazolo[4,5-b]pyridin-2-amine is a key factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes, or to the endoplasmic reticulum, affecting protein synthesis and folding .

属性

IUPAC Name |

5-bromo-[1,3]thiazolo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVVXHLXFMDCPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1SC(=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

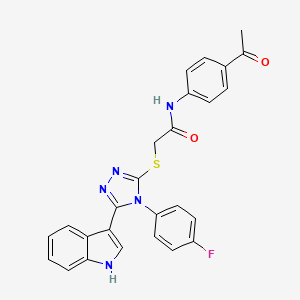

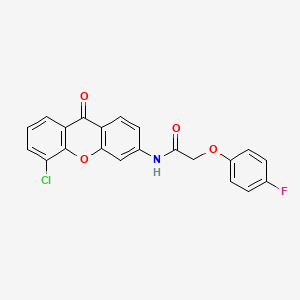

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)

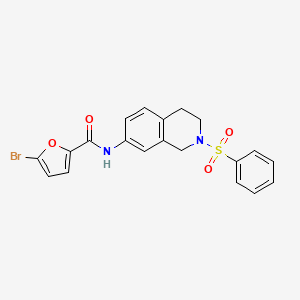

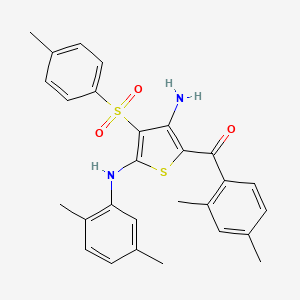

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)

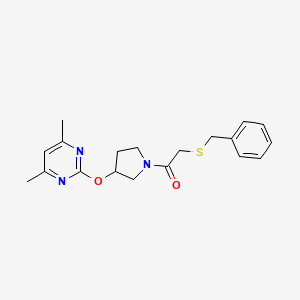

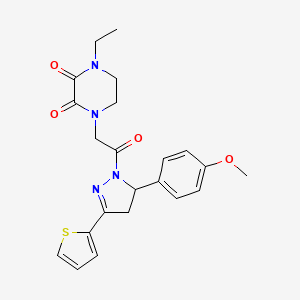

![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541085.png)

![1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2541092.png)